molecular formula C8H24SeSi4 B14404865 Selenatetrasilacyclopentane, octamethyl- CAS No. 83295-91-4

Selenatetrasilacyclopentane, octamethyl-

Cat. No.: B14404865
CAS No.: 83295-91-4
M. Wt: 311.59 g/mol
InChI Key: MLCANUVFCOTBIY-UHFFFAOYSA-N
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Description

Selenatetrasilacyclopentane, octamethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of selenium atoms. This compound is part of the broader family of cyclic siloxanes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:

[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]

Industrial Production Methods

Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .

Chemical Reactions Analysis

Types of Reactions

Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to the parent compound.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .

Major Products

Mechanism of Action

The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Selenatetrasilacyclopentane, octamethyl- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar organosilicon compounds .

Properties

CAS No.

83295-91-4

Molecular Formula

C8H24SeSi4

Molecular Weight

311.59 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octamethylselenatetrasilolane

InChI

InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3

InChI Key

MLCANUVFCOTBIY-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C

Origin of Product

United States

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